molecular formula C20H16N2O4S B393069 6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one CAS No. 312707-01-0

6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one

Cat. No.: B393069
CAS No.: 312707-01-0
M. Wt: 380.4g/mol
InChI Key: YRBPKNYNJTYWFG-UHFFFAOYSA-N
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Description

6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-naphthaldehyde with 4-methoxyphenylamine to form an intermediate Schiff base. This intermediate is then cyclized with thioamide under acidic conditions to yield the desired chromen-2-one derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects in disease models .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Trimetrexate
  • Trimethoprim

Uniqueness

6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one is unique due to its combination of a chromen-2-one core with a thiazole ring and methoxyphenylamino group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-methoxy-3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-14-5-3-13(4-6-14)21-20-22-17(11-27-20)16-10-12-9-15(25-2)7-8-18(12)26-19(16)23/h3-11H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBPKNYNJTYWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)OC)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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